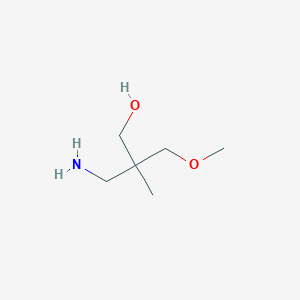

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol

Description

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol is a branched amino alcohol with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol. Its structure features a primary alcohol group, a tertiary amine, and a methoxymethyl substituent at the 2-position of the propane backbone.

Properties

IUPAC Name |

2-(aminomethyl)-3-methoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(3-7,4-8)5-9-2/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUVYGVZTWATAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241040 | |

| Record name | 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230802-49-8 | |

| Record name | 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230802-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-amino-2-(methoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with methoxymethyl chloride in the presence of a base to form 2-(methoxymethyl)-2-methylpropan-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group into a carbonyl or carboxylic acid. The methoxymethyl substituent may influence reaction rates by steric or electronic effects.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, elevated temperature | 2-(Methoxymethyl)-2-methylpropanal | Partial oxidation observed |

| CrO₃ | Anhydrous, catalytic H₂SO₄ | Corresponding carboxylic acid | Requires excess reagent |

Substitution Reactions

The amino group participates in nucleophilic substitution, particularly with acyl chlorides. For example, reactions with 4-fluorobenzoyl chloride yield oxazoline derivatives, a process critical in heterocyclic synthesis.

Example Reaction:

Reagents : 4-Fluorobenzoyl chloride, SOCl₂, KOH

Conditions : Dichloromethane, 0°C → room temperature

Mechanism :

-

Acylation of the amino group.

-

Cyclization via intramolecular nucleophilic attack by the hydroxyl oxygen.

Product : 2-(4-Fluorophenyl)-4,4-dimethyl-4,5-dihydro-oxazole .

| Step | Key Details |

|---|---|

| Acylation | Exothermic reaction requiring controlled addition |

| Cyclization | Facilitated by SOCl₂, forming HCl as byproduct |

Salt Formation

The amino group reacts with mineral acids (e.g., HCl) to form stable hydrochloride salts, aiding in purification.

Reaction :

Conditions : Room temperature, aqueous or alcoholic solvent .

| Property | Value |

|---|---|

| Solubility | >100 mg/mL in water |

| Melting Point | 112–115°C (decomposition) |

Comparative Reactivity

The methoxymethyl group differentiates this compound from simpler alkanolamines:

Mechanistic Insights

-

Oxazoline Synthesis : The reaction with acyl chlorides proceeds via a two-step mechanism (acylation followed by cyclization), with the methoxymethyl group potentially delaying cyclization due to steric bulk .

-

Acid-Base Behavior : The compound acts as a bifunctional buffer, stabilizing pH in reactions involving both amino and hydroxyl groups.

Scientific Research Applications

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular weight, and functional properties:

Key Observations:

- Molecular Weight and Substituents: The target compound is smaller (133.19 g/mol) than analogs with aromatic or halogenated groups (e.g., 260.13 g/mol for the bromo-methoxyphenyl derivative). Bulky substituents, such as benzyl or phenoxy groups, increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .

- Polarity and Solubility: The methoxymethyl group in the target compound provides moderate polarity, balancing hydrophilic (alcohol, amine) and hydrophobic (methyl) regions. In contrast, 3-amino-1-propanol lacks branching, leading to higher water solubility but reduced steric hindrance .

- Basicity: Amino alcohols like 3-amino-1-propanol exhibit pKa values around 9.96, reflecting the amine's basicity. The target compound’s branched structure may slightly alter its pKa due to steric and electronic effects, though experimental data are unavailable .

Physicochemical Property Trends

- Lipophilicity : Aromatic substituents (e.g., benzyl, bromophenyl) increase logP values, favoring blood-brain barrier penetration. The target compound’s logP is likely lower, limiting CNS activity but improving aqueous solubility .

- Thermal Stability : Branched structures like the target compound may exhibit higher thermal stability compared to linear analogs due to reduced molecular flexibility.

Biological Activity

3-Amino-2-(methoxymethyl)-2-methylpropan-1-ol, also known as a methoxymethyl derivative of an amino alcohol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic development. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino group : Contributes to its reactivity and potential interactions with biomolecules.

- Methoxymethyl group : Enhances solubility and stability.

- Methyl group : Affects steric hindrance and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 115.20 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

This compound exhibits its biological activity through several mechanisms:

- Nucleophilic Activity : The amino group can act as a nucleophile in biochemical reactions, facilitating various pathways.

- Interaction with Biomolecules : It shows potential interactions with proteins and enzymes, influencing metabolic pathways.

- Therapeutic Potential : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, particularly in oncology and infectious diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, it has shown activity against multi-drug resistant strains of Mycobacterium tuberculosis when used in specific formulations .

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties by modulating immune responses through Toll-like receptor (TLR) pathways. In particular, it has been suggested that derivatives of this compound may serve as TLR agonists, enhancing the immune system’s ability to combat abnormal cell growth .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Antitumor | Various cancer cell lines | 10.0 | |

| Cytotoxicity | THP-1 cell line | >20.0 |

Pharmacological Applications

The compound's pharmacological applications are being actively researched:

- Organic Synthesis : Used as a building block in synthesizing more complex molecules.

- Therapeutic Development : Ongoing investigations into its efficacy in treating infections and cancers highlight its potential as a therapeutic agent.

Safety Profile

Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate long-term effects and toxicity profiles in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.